Product packaging for 1,2-Dibromoacenaphthylene(Cat. No.:CAS No. 13019-33-5)

1,2-Dibromoacenaphthylene

Cat. No.: B184193
CAS No.: 13019-33-5
M. Wt: 309.98 g/mol
InChI Key: HIZFJKUEOHPPMO-UHFFFAOYSA-N
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Description

1,2-Dibromoacenaphthylene (CAS 14209-08-6) is a dibrominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with a five-membered fused ring. This compound serves as a valuable synthetic building block in organic materials research. It is particularly useful in the study of substitution reactions and tele-elimination processes for the synthesis of novel acenaphthylene derivatives, which are of significant interest in the development of advanced organic materials . The compound's structure, featuring a double bond in the five-membered ring bridge, differentiates it from the related compound 5,6-dibromoacenaphthene (CAS 19190-91-1) and makes it a versatile precursor. Acenaphthylene itself is recognized as a priority pollutant by the U.S. Environmental Protection Agency (EPA), underscoring the importance of its derivatives in environmental and metabolic studies . Research into the metabolic pathways of acenaphthylene, for instance, has shown that it can be processed by certain bacterial strains via 1,2-dihydroxynaphthalene and catechol, ultimately entering the TCA cycle . This compound is supplied as a high-purity solid for research applications. This product is intended for chemical synthesis and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2 B184193 1,2-Dibromoacenaphthylene CAS No. 13019-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13019-33-5

Molecular Formula

C12H6Br2

Molecular Weight

309.98 g/mol

IUPAC Name

1,2-dibromoacenaphthylene

InChI

InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H

InChI Key

HIZFJKUEOHPPMO-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,2 Dibromoacenaphthylene

Direct Halogenation Strategies

Direct halogenation is a fundamental approach to introducing bromine atoms into the acenaphthylene (B141429) structure. This can be accomplished through electrophilic addition to acenaphthylene or by using N-bromosuccinimide on an acenaphthene (B1664957) precursor.

The direct addition of bromine (Br₂) to acenaphthylene is a common method for synthesizing 1,2-dibromoacenaphthene, a precursor to 1,2-dibromoacenaphthylene. In a typical procedure, a solution of acenaphthylene in a solvent like tetrachloromethane is treated with a solution of bromine. universiteitleiden.nl This reaction leads to the formation of a mixture of cis- and trans-1,2-dibromoacenaphthene. universiteitleiden.nl Subsequent elimination of hydrogen bromide (HBr) from this intermediate yields the desired this compound. nih.gov

An alternative and widely used method involves the bromination of acenaphthene using N-bromosuccinimide (NBS). nih.govrsc.org NBS serves as a convenient and effective source of bromine for this transformation. wikipedia.org The reaction is typically carried out by refluxing a solution of acenaphthene and NBS in a solvent such as carbon tetrachloride (CCl₄) or ethyl acetate (B1210297). nih.govrsc.org A radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), is often added to facilitate the reaction. nih.govwikipedia.org This process initially yields 1,2-dibromoacenaphthene, which is then converted to this compound through the elimination of HBr. nih.gov One specific protocol involves refluxing acenaphthene with three equivalents of NBS and a catalytic amount of benzoyl peroxide in CCl₄. nih.gov

Controlled Synthesis and Reaction Conditions

Achieving a high yield and purity of this compound necessitates careful control over reaction parameters such as solvent choice and temperature. Monitoring the reaction's progress is also crucial for optimizing the outcome.

The choice of solvent can significantly influence the course of the bromination reaction. For electrophilic bromination with Br₂, non-polar solvents like tetrachloromethane are frequently employed. universiteitleiden.nl In NBS-mediated brominations, carbon tetrachloride and ethyl acetate are common choices. nih.govrsc.org The polarity of the solvent can affect the reaction mechanism; for instance, polar solvents can favor different pathways in reactions involving NBS. acs.org

Temperature is another critical factor. NBS brominations are often conducted at reflux temperature to ensure the reaction proceeds at a reasonable rate. nih.govrsc.org For instance, the synthesis of this compound via NBS bromination of acenaphthene is performed by refluxing the mixture for several hours. nih.govrsc.org Optimization of temperature is key to maximizing the yield of the desired product while minimizing the formation of byproducts. nih.gov

Table 1: Reaction Conditions for the Synthesis of this compound This table is interactive. Users can sort and filter the data.

Starting Material Brominating Agent Solvent Catalyst/Initiator Temperature Reaction Time Yield Reference
Acenaphthylene Bromine Tetrachloromethane - - 18 hours 90% (for 1,2-dibromoacenaphthene) universiteitleiden.nl
Acenaphthene N-Bromosuccinimide (NBS) Carbon Tetrachloride (CCl₄) Benzoyl Peroxide Reflux 4 hours - nih.gov
Acenaphthene N-Bromosuccinimide (NBS) Ethyl Acetate Dibenzoyl Peroxide Reflux 6 hours 77% rsc.org

To ensure the reaction goes to completion and to prevent the formation of unwanted side products, the progress of the synthesis is carefully monitored. A common technique for this is Thin-Layer Chromatography (TLC). nih.gov By spotting the reaction mixture on a TLC plate and eluting it with a suitable solvent system (e.g., hexane/EtOAc 9:1), the disappearance of the starting material and the appearance of the product can be tracked. nih.gov This allows for the determination of the optimal reaction time.

Isolation and Purification Techniques for this compound

Once the reaction is complete, the crude this compound must be isolated and purified. The initial workup often involves filtering the reaction mixture to remove any solid byproducts, such as succinimide (B58015) in the case of NBS reactions. rsc.org The filtrate is then typically washed with an aqueous solution, such as sodium thiosulfate (B1220275) or sodium bisulfite, to quench any remaining bromine or NBS. nih.govrsc.org This is followed by extraction with an organic solvent like dichloromethane (B109758) or chloroform (B151607). universiteitleiden.nlnih.gov

The final purification is most commonly achieved through column chromatography on silica (B1680970) gel. rsc.org The crude product is loaded onto the column and eluted with a non-polar solvent system, such as petroleum ether or a mixture of chloroform and petroleum ether. rsc.org This process separates the desired this compound from any remaining starting materials, intermediates, or byproducts. Recrystallization from a suitable solvent can also be used as a purification method. The purity of the final product is often confirmed by analytical techniques such as ¹H NMR spectroscopy. universiteitleiden.nlrsc.org

Chromatographic Separation Methods

Chromatography is a laboratory technique for the separation of a mixture's components. chemguide.co.uk The method relies on the differential distribution of these components between two phases: a stationary phase and a mobile phase that flows through it. chemguide.co.uk For the purification of this compound, adsorption column chromatography is the documented method. rsc.orgtanta.edu.eg

In this technique, the crude product is purified by passing it through a column packed with a solid adsorbent, which serves as the stationary phase. tanta.edu.eg Silica gel is a commonly used stationary phase for this purpose due to its adsorbent properties. rsc.orgtanta.edu.eg A liquid solvent or solvent mixture, known as the mobile phase or eluent, is passed through the column. tanta.edu.egneu.edu.tr The components of the mixture separate based on their differing affinities for the stationary phase and their solubility in the mobile phase. kau.edu.sa

For the isolation of this compound, the crude material obtained from the synthesis is subjected to column chromatography using silica gel as the stationary phase. rsc.org The column is eluted with petroleum ether, which acts as the mobile phase. rsc.org This process effectively separates the desired product from impurities, yielding this compound as an orange solid. rsc.org

Table 2: Chromatographic Purification of this compound

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent)Isolated ProductReference
Column ChromatographySilica GelPetroleum EtherThis compound (orange solid) rsc.org

Advanced Organic Transformations and Derivatizations of 1,2 Dibromoacenaphthylene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the selective functionalization of 1,2-dibromoacenaphthylene. The differential reactivity of the C-Br bonds allows for stepwise or double coupling reactions, leading to a wide array of derivatives.

Sonogashira Coupling for the Synthesis of Ethynyl-Bridged Acenaphthylene (B141429) Derivatives

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, is a highly effective method for forming carbon-carbon bonds. wikipedia.org This reaction is instrumental in synthesizing ethynyl-substituted acenaphthylenes, which are key precursors to larger, π-conjugated systems. The reaction typically proceeds under mild conditions, using a base such as an amine, which also often serves as the solvent. wikipedia.org

The general mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the vinyl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. wikipedia.org The copper cycle generates the crucial copper(I) acetylide intermediate from the terminal alkyne, a copper(I) salt, and the base. wikipedia.org

Research has demonstrated the successful application of Sonogashira coupling to various bromo-substituted aromatic compounds, including those with strained ring systems, to produce diarylacetylene derivatives and other complex molecules. researchgate.netresearchgate.net While specific studies focusing exclusively on the Sonogashira coupling of this compound are not extensively detailed in the provided results, the reaction's broad applicability to vinyl halides suggests its high potential for creating mono- and di-alkynylated acenaphthylene products. mdpi.comnih.gov These products serve as valuable building blocks for extended π-systems with unique photophysical properties.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling is another cornerstone of palladium-catalyzed C-C bond formation, reacting an organohalide with an organotin compound. nrochemistry.com This reaction is noted for its tolerance of a wide variety of functional groups and the relative stability of the organotin reagents. nrochemistry.com The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst. nrochemistry.com

The Stille reaction has been successfully used with this compound to synthesize 1,2-diarylacenaphthylenes. scite.ai This methodology highlights the compound's utility as a scaffold for constructing complex molecular architectures. The reaction conditions are generally mild, though they can be sensitive to the specific ligands and additives used. nrochemistry.comharvard.edu For instance, the presence of copper(I) salts and lithium chloride can significantly influence reaction rates and yields. nrochemistry.com

Reactant 1Reactant 2CatalystConditionsProduct TypeRef
This compoundOrganostannanePalladium ComplexVaries1,2-Disubstituted Acenaphthylene scite.aiugr.es
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM, CuIDMF, LiCl, 40°CCoupled Product nrochemistry.com
Aryltrimethylammonium saltsArylstannanesNi(cod)₂Dioxane, 80°CBiaryl Product nih.gov

Palladium-Catalyzed Annulation Reactions for Complex Polycyclic Frameworks

Palladium-catalyzed annulation reactions utilizing this compound are a sophisticated strategy for constructing complex, often curved, polycyclic aromatic hydrocarbons (PAHs). These reactions involve the formation of multiple C-C bonds in a single synthetic operation, leading to the generation of new ring systems fused to the acenaphthylene core.

A notable example is the palladium-catalyzed [5+2] annulation reaction between this compound and a diboraperylene derivative. researchgate.netbeilstein-journals.org This transformation yields a unique, curved non-alternant PAH containing fused heptagon and pentagon units. researchgate.net The reaction is typically performed at elevated temperatures in a solvent like tert-amyl alcohol, using a palladium catalyst such as [Pd₂(dba)₃]·CHCl₃, a phosphine (B1218219) ligand like tBu₃PHBF₄, and a base like cesium carbonate. researchgate.net This method provides access to novel carbon scaffolds with interesting redox properties and structural dynamics. researchgate.netbeilstein-journals.org

Similarly, palladium-catalyzed [3+3] annulation has been developed to synthesize perylene (B46583) derivatives from precursors like 4,5-dibromoacenaphthene, a related compound, demonstrating the power of this approach for building larger PAHs from smaller aromatic fragments. rsc.orgresearchgate.net These reactions showcase the versatility of palladium catalysis in creating intricate polycyclic systems that would be difficult to access through traditional methods.

Reactant 1Reactant 2Catalyst SystemConditionsProductYieldRef
This compound3,9-Diboraperylene[Pd₂(dba)₃]·CHCl₃, tBu₃PHBF₄Cs₂CO₃, H₂O, tAmOH, 100°CCurved Azulene-Embedded PAH15% researchgate.netbeilstein-journals.org
4,5-DibromoacenaphthenePAH Boronic EstersPalladium CatalystVariesPerylene DerivativesN/A rsc.orgresearchgate.net

Copper-Promoted Domino Cyanation/Ullmann Coupling

A novel and powerful transformation involving acenaphthylene derivatives is the copper-promoted domino cyanation/Ullmann coupling. sciengine.com This one-pot reaction achieves difunctionalization of the strained vinylene double bond, which is highly sought after for tuning the optoelectronic properties of acenaphthylene-based materials. sciengine.com While the specific substrate mentioned in the primary research is a this compound-5,6-dicarboximide, the core chemistry is directly applicable to the this compound framework. sciengine.com

The process begins with the introduction of a cyano (-CN) group, followed by a copper-catalyzed Ullmann coupling reaction. sciengine.comwikipedia.org The Ullmann reaction traditionally involves the coupling of aryl halides to form biaryl compounds or to couple aryl halides with nucleophiles like amines or alcohols, using stoichiometric or catalytic copper. wikipedia.orgorganic-chemistry.org In this domino sequence, the Ullmann coupling can proceed as either a homocoupling, creating a dimer, or a cross-coupling, depending on the reaction conditions and reagents. sciengine.com

The mechanism is proposed to involve a mono-cyanated intermediate that undergoes oxidative addition to a copper species, forming a key copper(III) complex. sciengine.com This complex can then undergo reductive elimination to yield various difunctionalized products. sciengine.com This strategy effectively expands the chemical space of acenaphthylene derivatives, allowing for the incorporation of both cyano groups, which are strong electron-withdrawing groups, and new C-N or C-C bonds from the Ullmann step. sciengine.com

Organometallic Chemistry and Oxidative Addition Pathways

The reaction of this compound with low-valent metal complexes provides fundamental insights into its reactivity and opens pathways to novel organometallic structures and subsequent transformations.

Reactions of this compound with Zero-Valent Nickel Complexes

The interaction of this compound with zero-valent nickel complexes, such as Ni(COD)₂ (where COD is 1,5-cyclooctadiene), in the presence of phosphine ligands (L), is a classic example of oxidative addition. researchgate.net This reaction involves the cleavage of a carbon-bromine bond and the formation of new nickel-carbon and nickel-bromine bonds.

Studies have shown that the addition of this compound to a Ni(0) source with two equivalents of a phosphine ligand like PEt₃ or PMe₃ results in the formation of the oxidative addition product, trans-NiL₂(Br)(2-bromoacenaphthylen-1-yl). researchgate.net This indicates that the Ni(0) center inserts into one of the C-Br bonds of the acenaphthylene substrate. researchgate.net

Interestingly, at shorter reaction times with the less bulky PMe₃ ligand, an intermediate π-complex, Ni(PMe₃)₂(η²-1,2-dibromoacenaphthylene), can be isolated. researchgate.net In this intermediate, the nickel center is coordinated to the double bond of the five-membered ring before the C-Br bond cleavage occurs. A similar π-complex is observed with platinum. researchgate.net This step-wise pathway, proceeding through a π-complex before oxidative addition, is a fundamental process in the organometallic chemistry of unsaturated organic halides. researchgate.netnih.gov These organonickel complexes are not merely curiosities; they are reactive intermediates that can be used in further synthetic steps, such as subsequent coupling reactions. researchgate.net

Reactant 1Reactant 2Ligand (L)ProductRef
This compoundNi(COD)₂PEt₃, PMe₃trans-NiL₂(Br)(2-bromoacenaphthylen-1-yl) researchgate.net
This compoundNi(COD)₂PMe₃ (short time)Ni(PMe₃)₂(η²-1,2-dibromoacenaphthylene) researchgate.net
N-tosylaziridines(bpy)Ni(cod)bpy(bpy)Ni(NTosCHRCH₂) nih.gov

Reactions of this compound with Zero-Valent Platinum Complexes

The reaction of this compound with zero-valent platinum complexes, such as tetrakis(triethylphosphine)platinum(0) (Pt(PEt₃)₄), serves as a key method for accessing platinum-acenaphthylene derivatives. When this compound is treated with Pt(PEt₃)₄ in a solvent like hexane, a reaction occurs leading to the formation of an intermediate π-complex. acs.orguni-konstanz.de This initial step involves the coordination of the platinum center to the double bond of the acenaphthylene core. Unlike analogous reactions with nickel complexes, the platinum reaction requires heating to proceed from the intermediate π-complex to the final oxidative addition product. acs.org

Elucidation of Intermediate π-Complexes and Oxidative Addition Products

Detailed investigations into the reaction between this compound and zero-valent platinum sources have successfully elucidated the structures of both the transient intermediate and the final oxidative addition products.

The initial product formed is a π-complex, identified as Pt(PEt₃)₂(η²-1,2-dibromoacenaphthylene) . acs.orguni-konstanz.de In this complex, the Pt(PEt₃)₂ fragment is coordinated to the C1-C2 double bond of the acenaphthylene ring system. This intermediate can be isolated from the reaction mixture. acs.orguni-konstanz.de

Upon heating, this π-complex undergoes a formal oxidative addition reaction. This step involves the cleavage of one of the carbon-bromine bonds and the formation of new platinum-carbon and platinum-bromine bonds. The initial kinetic product of this oxidative addition is the cis-Pt(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl) isomer. acs.org Further heating of this cis-isomer leads to its rearrangement into the more thermodynamically stable trans-Pt(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl) . acs.org

Reactant Reagent Initial Product (Intermediate) Kinetic Product Thermodynamic Product
This compoundPt(PEt₃)₄Pt(PEt₃)₂(η²-1,2-dibromoacenaphthylene)cis-Pt(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl)trans-Pt(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl)

Table 1: Products from the reaction of this compound with a Pt(0) complex.

Reduction Chemistry and Reactive Intermediates

The reduction of this compound and its organometallic derivatives provides pathways to highly reactive intermediates, including the strained aryne, acenaphthyne.

Investigation of Reductive Debromination Pathways

Reductive debromination is a significant transformation for vicinal dibromides, leading to the formation of a double bond. nih.govnih.gov In the context of this compound derivatives, the reduction of the oxidative addition product, trans-Pt(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl), with a strong reducing agent like potassium graphite (B72142) (KC₈) results in the debromination of the acenaphthylenyl ring. acs.orgfigshare.com This demonstrates a viable pathway for removing the bromine atoms under reductive conditions.

Studies on the analogous nickel complex, trans-Ni(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl), show that reduction with sodium-mercury amalgam (Na/Hg) can yield different products depending on the workup procedure, indicating a complex reaction landscape. acs.org One identified product is a mercury-bridged dimeric complex, while other conditions lead to unidentified species, suggesting the formation of transient, highly reactive intermediates. acs.org

Computational and Experimental Evidence for Acenaphthyne Generation

The generation of acenaphthyne, a highly strained and reactive aryne, is a key outcome of the reduction of this compound derivatives. Strong experimental evidence for its formation comes from trapping experiments. For instance, the reduction of the nickel analogue, trans-Ni(PEt₃)₂(Br)(2-bromoacenaphthylen-1-yl), with Na/Hg in the presence of various alkynes leads to the formation of fluoranthenes. acs.org This outcome strongly suggests the in-situ generation of a nickel-acenaphthyne complex, which then undergoes a cycloaddition reaction with the trapping alkyne. acs.org

Further insight into the properties of acenaphthyne comes from gas-phase studies where the acenaphthyne radical anion was generated and characterized. researchgate.net Although the precursor in this study was acenaphthyne dicarboxylate, the experimental and computational data obtained are directly relevant to the acenaphthyne intermediate generated from this compound. These studies allowed for the determination of key thermodynamic properties of acenaphthyne. researchgate.net

Property Value Method
Heat of Formation (Acenaphthyne)160 ± 4 kcal mol⁻¹Experimental (Thermodynamic Cycle)
Strain Energy (Acenaphthyne)68 kcal mol⁻¹Experimental (Thermodynamic Cycle)
First C-H Bond Dissociation Energy (Acenaphthylene)117 ± 4 kcal mol⁻¹Experimental (Thermodynamic Cycle)
Second C-H Bond Dissociation Energy (Acenaphthylene)84 ± 2 kcal mol⁻¹Experimental (Thermodynamic Cycle)

Table 2: Experimentally determined thermodynamic properties related to Acenaphthyne. Data sourced from gas-phase studies of the acenaphthyne radical anion. researchgate.net

Cyclization and Rearrangement Reactions

A powerful application of this compound in organic synthesis is its use as a substrate for synthesizing substituted fluoranthenes. scispace.comresearchgate.netresearchgate.net This is achieved through a palladium-catalyzed domino reaction sequence involving a twofold Heck reaction, followed by an electrocyclization and subsequent dehydrogenation. scispace.comresearchgate.net

In this process, this compound is reacted with two equivalents of an alkene, such as styrene (B11656) or its derivatives, in the presence of a palladium catalyst. The reaction proceeds through two sequential Heck coupling reactions, forming a diarylethene-type intermediate. This intermediate then undergoes a 6π-electrocyclization, a thermally or photochemically induced pericyclic reaction, to form a new six-membered ring. The final step is an in-situ dehydrogenation (aromatization) to yield the stable, polycyclic aromatic system of the fluoranthene (B47539) core. researchgate.net This domino strategy provides an efficient route to construct complex polycyclic aromatic hydrocarbons from relatively simple starting materials. researchgate.net

Spectroscopic Characterization and Electronic Structure Elucidation

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its exact mass to several decimal places. researchgate.netsci-hub.se This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. researchgate.net

The molecular formula of 1,2-Dibromoacenaphthylene is C₁₂H₆Br₂. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with major peaks corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br isotopes. The theoretical exact mass for the monoisotopic peak ([M]⁺, containing ¹²C, ¹H, and ⁷⁹Br) can be calculated with high precision.

Theoretical Exact Mass (m/z)
C₁₂H₆⁷⁹Br₂ 307.8884
Table 2: Theoretical Exact Mass of this compound.

Experimental HRMS analysis of synthesized this compound and its derivatives has been used to confirm their successful preparation, with the measured mass aligning with the calculated theoretical value. uni-konstanz.demsu.edu

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated π-electron system of the molecule. matanginicollege.ac.inlibretexts.org

The extended aromatic system of this compound is expected to absorb UV radiation, leading to π → π* electronic transitions. The wavelength of maximum absorbance (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Characterization of π-π* Electronic Transitions

The electronic absorption spectra of acenaphthylene-based chromophores, synthesized using this compound, are characterized by distinct electronic transitions. nih.govresearchgate.net When these chromophores are analyzed using UV-vis absorption spectroscopy, they typically exhibit multiple absorption bands. nih.gov One of the most prominent features is a strong absorption band corresponding to π-π* transitions within the conjugated system. nih.govncsu.edu

In a series of D–(π–A)₂ dibranched dyes derived from this compound, these π-π* transitions are observed in the range of 351–407 nm, with high molar extinction coefficients (ε = 30,000–60,000 M⁻¹ cm⁻¹). nih.gov These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The energy gap for these transitions is sensitive to the extent of the π-conjugated system; extending the conjugation generally leads to a smaller energy gap and a longer absorption wavelength (a bathochromic or red shift). libretexts.org For instance, modifying the arylethynyl π-bridges attached to the acenaphthylene (B141429) core results in shifted absorption spectra, demonstrating the tunability of these π-π* transitions. nih.govresearchgate.net

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

In addition to π-π* transitions, push-pull chromophores synthesized from this compound often exhibit intramolecular charge transfer (ICT) phenomena. nih.govbeilstein-journals.org ICT occurs in molecules that contain both electron-donating (donor) and electron-accepting (acceptor) moieties connected by a π-conjugated bridge. ossila.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state with a large dipole moment. nih.gov

In acenaphthylene-based dyes with a D–(π–A)₂ architecture, the absorption spectra show a weaker, lower-energy absorption band in the region of 486–521 nm (ε = 7,000–17,500 M⁻¹ cm⁻¹). nih.gov This band is attributed to the ICT transition between the donor and acceptor components of the molecule. nih.gov The presence of ICT is further supported by the large Stokes shifts (the difference between the absorption and emission maxima), which indicate a significant change in geometry and electronic distribution between the ground and excited states. nih.gov The efficiency and energy of the ICT process can be modulated by the nature of the donor, the acceptor, and the solvent polarity. nih.govnih.gov

Photophysical Properties of Acenaphthylene-Based Chromophores

The photophysical properties of chromophores built upon the 1,2-diethynylacenaphthylene backbone are highly tunable. researchgate.net The choice of arylethynyl π-bridges (such as phenyl, thiophene, benzotriazole, and thieno-[3,2-b]thiophene) used to extend the conjugation from the core, which is derived from this compound, significantly influences the absorption and emission characteristics. nih.govresearchgate.net

Studies show that using thiophene, benzotriazole, or thieno-[3,2-b]thiophene as π-bridges results in red-shifted absorption and emission spectra compared to a simpler phenyl bridge. nih.govacs.org This is attributed to the extension of the π-conjugated system and the electronic nature of the bridging units. nih.gov Furthermore, these chromophores exhibit large Stokes shifts, ranging from 2889 to 3321 cm⁻¹, which is indicative of the charge transfer character present in the excited state. nih.gov The fluorescence properties are also dependent on factors like molecular rigidity and aggregation in the solid state, which can affect emission intensity through π-π stacking interactions. mdpi.com

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique used to investigate the electrochemical behavior of molecules and to determine the energy levels of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). universiteitleiden.nlupb.ro

Determination of Oxidation and Reduction Potentials

The electrochemical properties of acenaphthylene-based dyes derived from this compound have been characterized using cyclic voltammetry. nih.govresearchgate.net The measurements provide the oxidation (E_ox) and reduction (E_red) potentials of the compounds, which correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively. ossila.com

For a series of acenaphthylene dyes (designated 6a-d), the first oxidation potentials were measured to determine the HOMO energy levels. researchgate.net These potentials reflect the electron-donating ability of the molecule. ossila.com The reduction process in bromoacenaphthylene derivatives is noted to be more facile than in acenaphthylene itself. universiteitleiden.nl In some complex polycyclic aromatic hydrocarbons synthesized from this compound, two reversible one-electron oxidation steps have been observed at low redox potentials. researchgate.netresearchgate.net

The table below summarizes the electrochemical data for a series of acenaphthylene-based chromophores.

CompoundEox (V)Ered (V)E0-0 (eV)
6a1.07-1.222.29
6b0.99-1.202.19
6c1.15-1.122.27
6d1.02-1.182.20

Data sourced from ACS Omega. nih.govE0-0 is the zero-zero transition energy, estimated from the intersection of the normalized absorption and emission spectra.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of a molecule are critical parameters that determine its electronic and optical properties, as well as its behavior in electronic devices. ossila.com These energy levels can be estimated from the onset oxidation (E_ox^onset) and reduction (E_red^onset) potentials measured by cyclic voltammetry, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net

The empirical formulas used for the calculation are: E_HOMO = -[E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8] eV E_LUMO = -[E_red^onset - E_(Fc/Fc⁺)^onset + 4.8] eV researchgate.net

For the acenaphthylene-based dyes synthesized from this compound, the HOMO energy levels were calculated from their first oxidation potentials. researchgate.net The LUMO levels were subsequently estimated by subtracting the optical band gap (E_g, determined from the absorption edge) from the HOMO energy (E_LUMO = E_HOMO - E_g). A large energy gap between the HOMO and LUMO implies high kinetic stability and low chemical reactivity. researchgate.netwikipedia.org

The calculated energy levels for the acenaphthylene chromophores are presented in the table below.

CompoundEHOMO (eV)ELUMO (eV)Egel (eV)
6a-5.45-3.162.29
6b-5.37-3.182.19
6c-5.53-3.262.27
6d-5.40-3.202.20

Data sourced from ACS Omega. nih.govEgel is the electrochemical band gap.

Computational Chemistry and Theoretical Modeling of 1,2 Dibromoacenaphthylene and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems, offering a balance between accuracy and computational cost. acgpubs.org DFT calculations focus on the electron density to determine the ground-state properties of a molecule. acgpubs.org For 1,2-dibromoacenaphthylene and its derivatives, DFT is employed to predict a range of properties from optimized geometries to electronic characteristics.

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a local or global minimum on the potential energy surface. frontiersin.orgustc.edu.cn This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the system. frontiersin.org For molecules like this compound, which are relatively rigid, the primary goal is to determine the precise bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Theoretical analyses have been performed on derivatives of this compound, for instance, in the context of creating new chromophores for dye-sensitized solar cells. acs.orgnih.gov In such studies, geometry optimizations are typically carried out using a specific DFT functional and basis set, for example, CAM-B3LYP/6-311G(d,p). acs.orgnih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. acs.org While specific conformational energy landscape analyses for this compound are not extensively documented in public literature, the optimized geometry serves as the foundation for all further computational predictions.

Table 1: Representative Optimized Bond Lengths for Acenaphthylene (B141429) Derivatives (Illustrative) This table presents typical bond lengths for acenaphthylene-type structures based on computational studies of related molecules, as specific data for this compound is not readily available in published literature.

Bond Typical Calculated Bond Length (Å)
C=C (bridge) 1.36 - 1.38
C-Br 1.88 - 1.92
C-C (aromatic) 1.39 - 1.43

Prediction of Electronic Properties and Molecular Orbital Distributions

DFT calculations are instrumental in elucidating the electronic properties of molecules by determining the energies and distributions of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). github.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. github.com

For derivatives of this compound used in organic electronics, the HOMO and LUMO energy levels are crucial for predicting charge transport properties and the efficiency of charge injection and separation in devices. acs.orgnih.gov Computational studies on related systems show that the introduction of different substituent groups can significantly tune these energy levels. acs.orgnih.govchinesechemsoc.org For example, the LUMO levels are often localized on the more electron-deficient parts of a molecule. chinesechemsoc.org The electronic properties of this compound can be modulated by the strong electron-withdrawing effect of the bromine atoms.

Table 2: Calculated Electronic Properties of a Halogenated Polycyclic Aromatic Hydrocarbon (Illustrative Example) Data adapted from a theoretical study on a similar halogenated aromatic system to illustrate the typical values obtained from DFT calculations.

Parameter Value (eV)
HOMO Energy -6.15
LUMO Energy -1.75

The distribution of the HOMO and LUMO orbitals across the molecular framework, visualized through molecular orbital plots, reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. rsc.orgresearchgate.net This allows for the simulation of UV-Visible absorption spectra, providing a theoretical counterpart to experimental spectroscopic measurements. rsc.org The method is widely used for predicting the optical properties of new materials. rsc.org

In the context of this compound derivatives designed as dyes, TD-DFT calculations can predict their absorption maxima (λmax) and help understand the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer). acs.orgnih.govresearchgate.net These calculations are essential for designing molecules with specific light-absorbing properties for applications like solar cells or photodetectors. acs.orgnih.gov The accuracy of TD-DFT predictions depends on the choice of the functional, with range-separated hybrids like CAM-B3LYP often providing good results for charge-transfer excitations. acs.orgnih.gov

Table 3: Simulated Optical Properties for an Acenaphthylene-based Dye (Illustrative Example) This table illustrates the kind of data obtained from TD-DFT calculations on a dye molecule derived from the acenaphthylene core.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 2.58 480 1.12
S0 → S2 2.95 420 0.25

Quantum Chemical Calculations

Beyond DFT, other quantum chemical analyses provide deeper details about the bonding and charge distribution within a molecule.

Investigation of Bonding Characteristics (e.g., Wiberg Bond Indices)

Wiberg Bond Indices (WBIs) are a measure of the electron population overlap between two atoms, calculated from the density matrix. stackexchange.comeyesopen.com They provide a quantitative measure of the bond order, which is useful for characterizing the nature of chemical bonds (e.g., single, double, triple). stackexchange.comnih.gov In conjugated systems, WBIs can offer insights into the degree of electron delocalization.

For this compound, calculating the WBIs for the carbon-carbon bonds within the aromatic system can quantify the extent of π-conjugation and the aromaticity of the different rings. A lower WBI for a particular bond may indicate a higher degree of single-bond character, while a higher value suggests more double-bond character. The WBI between the carbon and bromine atoms would characterize the C-Br bond order. While specific WBI data for this compound is not prevalent in literature, analysis of similar polycyclic aromatic hydrocarbons shows that bond indices are valuable for understanding their electronic structure. nih.gov

Table 4: Representative Wiberg Bond Indices for a Polycyclic Aromatic System (Illustrative) This table provides an example of Wiberg Bond Index values for a representative aromatic molecule to illustrate the concept.

Bond Wiberg Bond Index
C1=C2 1.75
C2-C3 1.15
C-H 0.96

Charge Distribution Analysis (e.g., Natural Population Analysis)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule based on the Natural Bond Orbital (NBO) framework. researchgate.netuni-muenchen.de NPA is known for its numerical stability and its ability to provide a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis, especially for molecules containing heteroatoms or those with significant ionic character. researchgate.net

An NPA of this compound would reveal the partial atomic charges on each atom. This is particularly important for understanding the molecule's electrostatic potential and its interactions with other molecules. The electronegative bromine atoms are expected to carry a partial negative charge, leading to a corresponding positive charge on the carbon atoms to which they are attached. This charge distribution influences the molecule's reactivity, with regions of high positive or negative charge being susceptible to nucleophilic or electrophilic attack, respectively. The analysis of charge transfer between atoms upon substitution is a key application of NPA. ustc.edu.cn

Table 5: Natural Population Analysis Charges for a Halogenated Aromatic Molecule (Illustrative Example) This table shows representative atomic charges calculated via NPA for a similar molecule to demonstrate the expected charge distribution.

Atom Natural Charge (e)
C (bonded to Br) +0.15
C (other aromatic) -0.05 to -0.12
Br -0.10

Molecular Dynamics (MD) Simulations for Structural Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational landscape, flexibility, and intermolecular interactions of this compound and its derivatives. dovepress.com

The choice of force field is a critical aspect of setting up an MD simulation. Force fields are a set of parameters that define the potential energy of a system of particles. For organic molecules like this compound, common force fields include AMBER, CHARMM, and OPLS. mdpi.comnih.gov The accuracy of the simulation is highly dependent on the quality of the force field parameters for the specific atoms and bond types present in the molecule.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

ParameterAverage ValueStandard Deviation
C1-C2 Bond Length (Å)1.380.04
C1-Br Bond Length (Å)1.890.05
C2-Br Bond Length (Å)1.890.05
Br-C1-C2-Br Dihedral Angle (°)5.215.3

This table presents hypothetical data to illustrate the type of information obtainable from MD simulations. Actual values would be derived from specific simulation studies.

The data in such a table would reveal the average geometry of the molecule and the extent of its fluctuations. For example, a larger standard deviation in a dihedral angle would indicate significant rotational flexibility around that particular bond. These dynamic insights are crucial for understanding how the molecule might adopt different conformations to participate in chemical reactions or bind to other molecules.

Mechanistic Insights through Computational Studies

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone. scienceintheclassroom.org

A key application of computational chemistry is the mapping of reaction pathways and the characterization of transition states. ethz.ch For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, computational methods can identify the most likely sequence of events at the molecular level.

The process typically involves calculating the potential energy surface (PES) for the reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Reactants and products correspond to energy minima on the PES, while the transition state represents a saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. physics.gov.azresearchgate.net

Methods like Density Functional Theory (DFT) are commonly employed to calculate the energies of the various species along the reaction pathway. mdpi.com By locating the transition state structure, chemists can calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. mit.edu

For example, in a hypothetical nucleophilic substitution reaction on this compound, computational studies could compare the energy barriers for the substitution at the C1 versus the C2 position, providing insight into the regioselectivity of the reaction. These calculations can also reveal the structure of the intermediate species formed during the reaction.

Automated reaction exploration algorithms can systematically search for possible reaction pathways, which is particularly useful for complex reactions where multiple products can be formed. d-nb.infochemrxiv.org These methods can uncover unexpected reaction mechanisms and provide a more comprehensive understanding of the chemical reactivity.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

Reaction PathwayReactant(s)Product(s)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Pathway AThis compound + Nu⁻1-Bromo-2-Nu-acenaphthylene + Br⁻25.320.1
Pathway BThis compound + Nu⁻1,2-Di-Nu-acenaphthylene + 2Br⁻35.830.6

This table provides hypothetical energy values to illustrate the application of computational chemistry in elucidating reaction mechanisms. Nu⁻ represents a generic nucleophile.

The data in this table would suggest that Pathway A is kinetically favored over Pathway B due to its lower activation energy. Furthermore, the geometry of the calculated transition state can provide valuable information about the mechanism. For instance, the bond lengths and angles in the transition state can indicate whether the reaction proceeds through a concerted or a stepwise mechanism. Machine learning models are also emerging as powerful tools to predict reaction barrier heights and transition state geometries with increased speed. chemrxiv.org

Crystallographic Studies and Solid State Organization

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. iastate.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed three-dimensional model of the electron density, and thus the atomic positions. excillum.comrigaku.com

The molecular structure of 1,2-dibromoacenaphthylene features a planar acenaphthylene (B141429) core with two bromine atoms attached to the ethylene bridge. The double bond in the five-membered ring restricts rotation, leading to the possibility of cis and trans stereoisomers. wikipedia.orgmsu.edu In the cis isomer, the two bromine atoms would be on the same side of the acenaphthylene plane, while in the trans isomer, they would be on opposite sides.

X-ray diffraction analysis would definitively determine which stereoisomer is present in the crystalline state, or if the crystal contains a mixture of both. It would also provide precise bond lengths, bond angles, and torsion angles, revealing any deviations from ideal geometries caused by steric strain or electronic effects. For instance, the C-Br bond lengths and the C-C-Br bond angles would be accurately determined, providing insight into the hybridization and bonding within the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

Parametercis-Isomer (Hypothetical)trans-Isomer (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)8.510.2
b (Å)12.39.8
c (Å)7.915.4
β (°)95.690
Volume (ų)823.11533.9
Z48

This table presents hypothetical data for illustrative purposes.

The planar, aromatic nature of the acenaphthylene core suggests that π-π stacking interactions would play a significant role in the crystal packing of this compound. rsc.orgnih.govnih.gov These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules. X-ray diffraction would allow for the precise measurement of the distances and orientations between stacked aromatic rings, such as the interplanar distance and the degree of offset or slippage.

The interplay of π-π stacking, halogen bonding, and other weaker interactions like C-H···Br contacts would lead to the formation of specific supramolecular assembly motifs. nih.govmdpi.com These motifs describe the repeating patterns of intermolecular interactions that build up the crystal lattice. For example, molecules might assemble into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. X-ray diffraction analysis is the primary tool for identifying and characterizing these supramolecular synthons, which are fundamental to crystal engineering.

Advanced Crystallographic Techniques

Beyond the basic structural determination, advanced techniques can provide deeper insights into the nature of intermolecular interactions.

Hirshfeld surface analysis is a computational method that provides a graphical and quantitative way to visualize and analyze intermolecular interactions in a crystal. scirp.orgrsc.orgresearchgate.net The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the sum of the electron distributions of all other molecules in the crystal (the procrystal).

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), it is possible to identify and highlight regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with strong interactions like hydrogen or halogen bonds.

Table 2: Hypothetical Hirshfeld Surface Analysis Data for this compound

Interaction TypePercentage Contribution (Hypothetical)
H···H35%
C···H/H···C25%
Br···H/H···Br20%
C···C10%
Br···Br5%
Br···C/C···Br5%

This table presents hypothetical data for illustrative purposes.

Applications in Advanced Materials Science and Organic Electronic Devices

Photoactive Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the design of the organic dye sensitizer (B1316253) is critical to their performance. nih.govacademiaromana-is.ro Acenaphthylene (B141429), a polycyclic aromatic hydrocarbon (PAH), is a desirable core for these dyes, and 1,2-dibromoacenaphthylene is a key precursor for their synthesis. acs.org While other PAHs like fluorene (B118485) and anthracene (B1667546) have been more extensively studied in DSSCs, acenaphthylene-based dyes are an emerging area of research. acs.org

The synthesis of acenaphthylene-based dyes for DSSCs often starts with the tribromination of acenaphthene (B1664957), followed by the elimination of hydrogen bromide to yield this compound. acs.orgnih.gov This key intermediate provides a platform for extending the dye's π-conjugated system through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling reaction. acs.orgresearchgate.netacs.org

A common design for DSSC dyes is the D–π–A architecture, where an electron donor (D) and an electron acceptor (A) are linked by a π-conjugated bridge. A more advanced approach involves a D–(π–A)₂ structure, featuring a central donor core, two π-bridge arms, and two acceptor/anchoring groups. acs.org This multi-branched, di-anchoring design can enhance the dye's performance. acs.org

In a representative synthesis, this compound is reacted with terminal alkynes, such as 4-ethynylbenzaldehyde, via Sonogashira coupling to attach the π-bridge precursors. acs.orgresearchgate.net An alternative route involves first converting this compound into 1,2-bis((trimethylsilyl)ethynyl)acenaphthylene, followed by deprotection and subsequent coupling with various bromo aryl aldehydes. nih.gov The final step typically involves a Knoevenagel condensation with an anchoring group like cyanoacetic acid, which serves to graft the dye onto the titanium dioxide (TiO₂) photoanode of the solar cell. acs.orgresearchgate.net

The incident photon-to-current conversion efficiency (IPCE) spectra, which measure the quantum efficiency of the cell at different wavelengths, align well with the absorption spectra of the dyes. acs.orgnih.gov The dye with the phenyl bridge showed a much higher IPCE (over 60%) across a broad wavelength range compared to the other derivatives, explaining its superior short-circuit current. acs.orgnih.gov

Table 1: Photovoltaic Performance of Acenaphthylene-Based Dyes Data sourced from a study on DSSCs using dyes derived from this compound. acs.orgnih.govnih.gov

Dye IDπ-BridgeVoc (V)Jsc (mA/cm²)FFη (%)η (%) with CDCA (10 mM)
6a Phenyl0.36513.320.522.513.15
6b Thiophene0.3205.350.440.750.89
6c Benzotriazole0.3114.880.430.650.77
6d Thieno[3,2-b]thiophene0.2413.210.450.350.41

The π-conjugated bridge in a D-π-A dye plays a critical role in mediating the intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. researchgate.net The choice of the π-bridge influences the dye's electronic and optical properties, including its absorption spectrum and energy levels (HOMO and LUMO). researchgate.netjos.ac.cn For efficient electron injection, the LUMO of the dye must be higher in energy than the conduction band of the TiO₂ semiconductor. nih.gov For dye regeneration, the HOMO must be lower in energy than the redox potential of the electrolyte. nih.gov

In the acenaphthylene dye series, extending the conjugation of the π-bridge with thiophene, benzotriazole, and thieno-[3,2-b]thiophene units resulted in red-shifted absorption and emission spectra compared to the phenyl-bridged parent compound. acs.orgnih.gov While a red-shifted absorption is often desirable to capture more of the solar spectrum, it did not translate to higher efficiency in this case. The thieno-[3,2-b]thiophene bridge, despite its potential for high planarity and stability, yielded the lowest performing device. acs.org This highlights a complex relationship where factors beyond simple light absorption, such as electron injection efficiency and charge recombination rates, govern the final device performance. researchgate.net

The anchoring group is responsible for attaching the dye to the semiconductor surface and facilitating electron injection. Cyanoacrylic acid is a commonly used and effective anchoring group for TiO₂-based DSSCs, selected for its strong binding and good electronic coupling. acs.orgresearchgate.net

Building Blocks for Functional Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons are a foundational class of materials for organic electronics, utilized in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net PAHs containing five-membered rings, such as acenaphthylene, are of particular interest as their electronic structure can enhance electron affinity, a desirable trait for functional materials. nih.govuhmreactiondynamics.org this compound provides a key synthetic entry point for building larger, more complex PAHs. nih.govrsc.org

Organic field-effect transistors (OFETs) are essential components for flexible electronics, smart cards, and display drivers. nih.govwikipedia.org The performance of an OFET is highly dependent on the organic semiconductor used as the active layer, with charge carrier mobility being a key parameter. nih.govresearchgate.net Materials with extended π-conjugation and strong intermolecular π-π stacking, such as large acenes and other PAHs, often exhibit high mobility. uni-heidelberg.de

While specific OFET performance data for materials directly synthesized from this compound is not extensively detailed in the provided context, its role as a building block for larger PAHs is established. rsc.org For example, this compound can undergo Stille coupling reactions to create larger, more complex structures. rsc.org The development of ladder-type polymers with large, planar fused aromatic rings has been shown to enhance π-π stacking and lead to high-performance polymer solar cells, a related technology that also relies on efficient charge transport. chinesechemsoc.org The synthesis of novel acenaphthylene-containing PAHs is an active area of research, with the goal of creating new functional materials for applications including OFETs. nih.gov

Organic light-emitting diodes (OLEDs) are widely used in modern displays and lighting due to their high contrast, efficiency, and potential for flexibility. frontiersin.orgnih.gov The core of an OLED is the emissive layer, which contains organic chromophores that emit light when electrically excited. google.com

This compound is a precursor in the synthesis of larger PAHs that can function as chromophores in OLEDs. researchgate.net For instance, it has been used in synthetic pathways to create blue organic light-emitting diodes based on diphenylamino dibenzo chrysene (B1668918) derivatives. researchgate.net The acenaphthylene unit is integrated into a larger, rigid PAH framework which forms the core of the emissive material. The synthesis of such complex molecules underscores the utility of this compound as an intermediate. researchgate.net The development of novel chromophores often involves symmetrically coupling functional groups, like triphenylamine, to a central core to create materials with strong fluorescence and good charge transport properties for high-performance OLEDs. frontiersin.orgnih.gov

Precursors for Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) represent a promising technology for low-cost, flexible, and large-area solar energy conversion. The efficiency and stability of OPV devices are critically dependent on the molecular design of the donor and acceptor materials within the active layer. This compound has emerged as a versatile starting material for the synthesis of novel chromophores for dye-sensitized solar cells (DSSCs), a type of OPV.

In one study, this compound was utilized as a key building block to synthesize a series of 1,2-diethynylacenaphthylene chromophores for use in DSSCs. nih.gov The synthesis involved a Sonogashira coupling reaction between this compound and various terminal alkynes to introduce different π-spacers. nih.gov These chromophores were designed to have a D-π-A (donor-π-bridge-acceptor) structure, which is a common and effective design for DSSC dyes. The acenaphthylene unit acts as part of the π-conjugated bridge, influencing the electronic and optical properties of the final dye molecule.

The photovoltaic performance of these acenaphthylene-based dyes was evaluated in DSSC devices. The results demonstrated that the nature of the π-spacer significantly impacts the device efficiency. For instance, a derivative incorporating a phenyl bridge (6a) exhibited the highest power conversion efficiency (η) of 2.51%, which was further improved to 3.15% with the addition of a co-adsorbent. nih.gov This highlights the potential of tuning the photovoltaic performance of these devices by synthetically modifying the structure of the dye, a process that begins with precursors like this compound.

Table 1: Photovoltaic Performance of Acenaphthylene-Based Dyes nih.gov

DyeVoc (V)Jsc (mA/cm²)FFη (%)
6a0.36513.320.522.51
6a + CDCA---------3.15
6b---------< 2.51
6c---------< 2.51
6d---------< 2.51

Voc: open-circuit voltage, Jsc: short-circuit current density, FF: fill factor, η: power conversion efficiency, CDCA: chenodeoxycholic acid. Data for 6b, 6c, and 6d indicates significantly inferior performance compared to 6a.

Fundamental Research on Chemical Bonding

The study of molecules with unusual structural features, such as elongated or strained bonds, provides valuable insights into the fundamental nature of chemical bonding. rsc.org this compound serves as a crucial starting material for the synthesis of derivatives that exhibit such unconventional bonding, allowing for a deeper understanding of covalent interactions.

Synthesis and Characterization of Derivatives Exhibiting Unusual Bond Lengths

A significant area of research has been the synthesis of molecules with unusually long carbon-carbon double bonds (C=C). rsc.org This is challenging because modifications intended to create steric strain can also alter the electronic nature and bond order of the C=C bond. researchgate.net

Researchers have successfully used this compound to synthesize acenaphthylene-1,2-diyldi(9-acridine) and its derivatives. rsc.org The synthesis involves a Stille coupling reaction between this compound and 9-(trimethylstannyl)acridine. rsc.org The bulky acridine (B1665455) substituents introduce significant steric repulsion, forcing the C1=C2 bond of the acenaphthylene core to elongate.

X-ray crystallographic analysis of acenaphthylene-1,2-diyldi(9-acridine) revealed a C1=C2 bond length of 1.3789(19) Å. rsc.org This is notably longer than a typical C=C double bond (approximately 1.34 Å) while maintaining its sp² hybridized character and bond order. rsc.org This demonstrates that purely steric effects can induce significant bond elongation without altering the fundamental nature of the double bond.

Further studies on derivatives of acenaphthylene-1,2-diyldi(9-acridine) provided more insights into the steric and electronic effects on bond length. rsc.org For example, the C1=C2 bond lengths in derivatives 3 and 4 were found to be similar to or even shorter than that in the parent diacridine, suggesting that electronic conjugation effects were not the primary driver of the observed bond elongation in the initial compound. rsc.org

Table 2: Selected Bond Lengths in Acenaphthylene Derivatives rsc.org

CompoundC1=C2 Bond Length (Å)
Acenaphthylene-1,2-diyldi(9-acridine) (1)1.3789(19)
Derivative 31.369(4)
Derivative 4 (Molecule 1)1.374(10)
Derivative 4 (Molecule 2)1.357(10)

This research underscores the utility of this compound as a scaffold for creating sterically crowded molecules, which in turn serve as model systems for investigating the limits of covalent bonding and the interplay between steric and electronic effects.

Q & A

Q. What synthetic methods are most effective for preparing 1,2-Dibromoacenaphthylene, and how can stereochemical outcomes be controlled?

The synthesis of this compound is typically achieved via bromination of acenaphthene derivatives. A validated method involves the bromination of 1,2-dihydroacenaphthene using elemental bromine (Br₂) in dichloromethane at 0–5°C, yielding the Z-1,2-dibromo isomer with >90% stereoselectivity . Critical parameters include:

  • Temperature control : Maintaining <10°C minimizes radical side reactions.
  • Solvent selection : Polar solvents stabilize bromonium ion intermediates.
  • Stoichiometry : A 2:1 molar ratio of Br₂ to substrate ensures complete di-substitution. Post-synthesis, confirm stereochemistry using NOESY NMR to detect spatial proximity between bromine atoms .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic features should be prioritized?

Key characterization methods include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and bromine-induced deshielding effects. Adjacent bromines split signals into doublets (J = 8–12 Hz) .
  • X-ray crystallography : Resolve bond angles and crystal packing, particularly the Z-isomer’s syn-periplanar conformation .
  • IR spectroscopy : Detect C-Br stretches (550–650 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹).

Q. How does the electronic structure of this compound influence its participation in Diels-Alder reactions?

The electron-withdrawing bromine atoms deactivate the naphthalene ring, reducing diene reactivity. However, steric strain from the Z-configuration enhances electrophilicity at specific positions. Experimental optimization includes:

  • Using Lewis acids (e.g., AlCl₃) to polarize the dienophile.
  • Conducting reactions at elevated temperatures (80–100°C) to overcome kinetic barriers. Monitor regioselectivity via HPLC-MS to distinguish ortho vs. para adducts.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic bromination of acenaphthene derivatives, and how do catalyst systems modulate pathway selectivity?

Bromination proceeds via an electrophilic mechanism, where Br₂ interacts with FeCl₃ to generate Br⁺ intermediates. Key steps include:

  • Formation of a bromonium ion on the acenaphthene double bond.
  • Anti-addition of Br⁻ to yield the trans-diastereomer.
  • Rearrangement to the thermodynamically stable Z-isomer via halogen-halogen interactions . Catalyst systems (e.g., FeCl₃/NaCl) enhance Br⁺ generation, while solvent polarity directs intermediate stabilization.

Q. How can density functional theory (DFT) address discrepancies in reported conformational stability of this compound?

DFT studies at the B3LYP/6-311G(d,p) level can:

  • Optimize geometries of Z- and E-isomers.
  • Calculate rotational barriers (ΔG‡) around the C-Br bonds.
  • Simulate NMR chemical shifts for comparison with experimental data. A 2024 study on analogous dibromo compounds revealed a 2.3 kcal/mol energy preference for the Z-isomer due to hyperconjugative σ(C-Br)→σ*(C-C) stabilization . Validate findings via variable-temperature NMR to observe dynamic interconversion.

Q. What analytical frameworks resolve contradictions in reported reaction yields for dibrominated acenaphthene derivatives?

Systematic approaches include:

  • Factorial design : Vary temperature, solvent, and catalyst loading to identify dominant yield factors.
  • Kinetic profiling : Use in-situ FTIR to track intermediate formation rates.
  • Cross-validation : Compare HPLC purity data with X-ray crystallography results to rule out byproduct interference. For example, discrepancies in stereoselectivity may arise from trace moisture deactivating catalysts, necessitating rigorous solvent drying .

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